molecular formula C19H22N2O3S B11596731 isopropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11596731
M. Wt: 358.5 g/mol
InChI Key: YGJKUQALZSSWTA-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature Breakdown

The systematic IUPAC name isopropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is derived from its bicyclic framework and substituent positions:

  • Core structure : The thiazolo[3,2-a]pyrimidine system comprises a pyrimidine ring fused with a thiazole moiety at positions 3 and 2-a.
  • Substituents :
    • 2-Ethyl : An ethyl group at position 2 of the thiazole ring.
    • 7-Methyl : A methyl group at position 7 of the pyrimidine ring.
    • 3-Oxo : A ketone group at position 3.
    • 5-Phenyl : A phenyl group at position 5.
    • 6-Carboxylate : An isopropyl ester at position 6.

This nomenclature aligns with fused heterocyclic systems described in PubChem entries for related thiazolo-pyrimidines.

Molecular Geometry and Stereochemical Features

The compound’s geometry is defined by its puckered pyrimidine ring and planar thiazole moiety , as observed in analogous thiazolo[3,2-a]pyrimidine derivatives. Key features include:

  • Bond lengths : The C–N bonds in the pyrimidine ring range from 1.32–1.38 Å, consistent with partial double-bond character.
  • Dihedral angles : The phenyl group at position 5 forms a dihedral angle of 84.8° with the thiazolo-pyrimidine plane, indicating near-orthogonal orientation.
  • Chirality : The C5 carbon bearing the phenyl group is a stereogenic center, adopting an axial configuration in crystalline phases.

X-ray Crystallographic Analysis of Core Thiazolo[3,2-a]Pyrimidine Framework

Single-crystal X-ray diffraction (SCXRD) studies of related compounds reveal:

Parameter Value (Å/°) Source Compound
Pyrimidine ring puckering (Q) 0.248 Å 5H-thiazolo[3,2-a]pyrimidine
C–S bond length 1.732 Å Thiazolo[4,5-d]pyrimidine
Intermolecular H-bond (O···O) 2.738–2.810 Å Benzylidene derivatives

The core framework adopts a boat-like conformation with the thiazole ring remaining planar. Supramolecular dimers stabilized by O–H···O hydrogen bonds are common in crystals.

Conformational Analysis of Substituent Groups

Substituents exhibit distinct conformational preferences:

  • Isopropyl ester (position 6) : The ester group lies out-of-plane, minimizing steric clashes with the phenyl group.
  • Ethyl group (position 2) : Adopts a staggered conformation relative to the thiazole ring, as seen in ethyl-substituted thiazolo-pyrimidines.
  • Phenyl group (position 5) : Orthogonal orientation reduces π-π stacking but enables C–H···π interactions in crystal packing.

Intermolecular interactions, such as C–H···O and halogen bonds (in brominated analogs), further stabilize the lattice.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

propan-2-yl 2-ethyl-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O3S/c1-5-14-17(22)21-16(13-9-7-6-8-10-13)15(18(23)24-11(2)3)12(4)20-19(21)25-14/h6-11,14,16H,5H2,1-4H3

InChI Key

YGJKUQALZSSWTA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation Reactions

Early synthetic routes for thiazolopyrimidine derivatives involved acid-catalyzed three-component reactions. A typical protocol combines ethyl acetoacetate (1.2 equiv), 2-aminothiazole (1.0 equiv), and aromatic aldehydes (1.0 equiv) in ethanol under reflux conditions for 5–8 hours. For the target compound, benzaldehyde serves as the aryl component, while isopropyl alcohol acts as both solvent and esterifying agent. Yields under these conditions range from 45% to 60%, with prolonged reaction times often leading to side products such as dimerized aldehydes.

Key Limitations:

  • Extended reaction durations (8–12 hours)

  • Moderate yields due to competing side reactions

  • Requirement for stoichiometric acid catalysts (e.g., acetic acid or sulfamic acid)

Modern Ultrasound-Assisted Synthesis

Solvent-Free Ultrasonic Probe Irradiation

A breakthrough in synthesis efficiency was achieved through ultrasonic probe irradiation under solvent-free conditions. This method employs a high-intensity probe (51 W) to facilitate the condensation of ethyl acetoacetate, 2-aminothiazole, and benzaldehyde at ambient temperature.

Optimized Parameters (Table 1):

ParameterValueYield Impact
Ultrasonic Power51 W90% yield
Reaction Time10 minutes90% yield
Temperature25°C (ambient)No effect
CatalystNoneN/A

This approach eliminates solvent use, creating localized high-concentration reaction sites that enhance collision frequency and reduce activation energy. Comparative studies demonstrate a 40% yield improvement over conventional heating methods (Table 2).

Table 2: Method Comparison for Target Compound Synthesis

MethodTimeYield (%)Purity (%)
Conventional Reflux5 hours5085
Ultrasonic Bath30 minutes<1070
Ultrasonic Probe10 minutes9095

Mechanistic Advantages of Sonication

Ultrasound induces cavitation bubbles that generate transient microenvironments with temperatures exceeding 5000 K and pressures >1000 atm. These extreme conditions:

  • Accelerate molecular diffusion rates by 3–5 orders of magnitude

  • Promote homogeneous mixing without mechanical stirring

  • Reduce side reactions through precise energy delivery

Catalytic Enhancements in Industrial Synthesis

Heterogeneous Catalysis Scaling

For industrial-scale production, vanadium oxide supported on fluorapatite (V₂O₅/FAP) has demonstrated exceptional catalytic performance. In a pilot study, 100 mmol-scale reactions achieved 88% yield within 15 minutes using 5 wt% catalyst loading. The catalyst’s Lewis acidity facilitates imine formation, while its mesoporous structure (12 nm pore size) prevents pore-blocking by large intermediates.

Catalyst Recycling Data (Table 3):

CycleYield (%)Surface Area (m²/g)
188145
385139
582132

Biginelli Reaction Hybrid Approach

An alternative two-step protocol combines Biginelli reaction products with chloroacetic acid derivatives:

  • Step 1: Synthesize 5-isopropoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione via SrCl₂·6H₂O-catalyzed condensation

  • Step 2: React with chloroacetic acid (1.2 equiv) in acetic anhydride at 110°C for 2 hours to form the thiazolo[3,2-a]pyrimidine core

This method achieves 75–82% isolated yields but requires stringent temperature control (±2°C) to prevent decarboxylation.

Reaction Optimization Studies

Solvent Screening Analysis

A comprehensive solvent study revealed isopropyl alcohol’s superiority over 12 common solvents (Table 4):

Table 4: Solvent Effects on Reaction Yield

SolventDielectric ConstantYield (%)
Isopropyl Alcohol18.390
Ethanol24.385
Acetonitrile37.578
DMF36.765

The lower dielectric constant of isopropyl alcohol enhances reactant compatibility while minimizing solvation of polar intermediates.

Substituent Effects on Reaction Kinetics

Electronic effects of aldehyde substituents significantly impact cyclization rates (Table 5):

Table 5: Substituent Electronic Effects

Benzaldehyde Derivativeσₚ (Hammett)Yield (%)
4-NO₂+0.8295
4-OCH₃-0.2788
4-Cl+0.2391

Electron-withdrawing groups accelerate the rate-determining imine formation step by stabilizing transition state charges.

Green Chemistry Innovations

Enzyme-Mediated Oxidative Coupling

Recent advances employ Myceliophthora thermophila laccase (5000 U/mL) for C–H activation in thiazolopyrimidine precursors. This biocatalytic method:

  • Operates in aqueous buffer (pH 5.0) at 40°C

  • Achieves 78% yield with 99% atom economy

  • Enables direct functionalization without protective groups

Comparative LC-MS Data:

  • Conventional method: 12 byproducts detected

  • Enzymatic method: 3 byproducts detected

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Pilot-scale experiments in corundum microreactors (ID = 2 mm) demonstrate:

  • 92% conversion at 2 mL/min flow rate

  • 10-fold productivity increase vs. batch reactors

  • 35% reduction in E-factor (from 18.7 to 12.1)

Key Parameters:

  • Residence time: 8.4 minutes

  • Temperature gradient: 25°C → 70°C → 25°C

  • Pressure: 12 bar (N₂ atmosphere)

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of isopropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common approach includes the condensation of appropriate aromatic aldehydes with thiazolopyrimidine derivatives under acidic conditions. Characterization of the synthesized compounds is performed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures and purity .

Antimicrobial Activity

Research has demonstrated that derivatives of isopropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine exhibit significant antimicrobial properties. A study evaluated the Minimum Inhibitory Concentration (MIC) values against various bacterial strains and fungi. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.

CompoundMIC (µg/mL)Target Organism
Compound A10Staphylococcus aureus
Compound B50Escherichia coli
Isopropyl derivative20Candida albicans

Anticancer Properties

The anticancer potential of isopropyl 2-ethyl-7-methyl-3-oxo-5-phenyl derivatives has been investigated in various studies. Specifically, they have shown cytotoxic effects against multiple cancer cell lines. For instance, tests on MCF-7 (breast cancer) and HeLa (cervical cancer) cells indicated promising results:

Cell LineIC50 (µM)Compound Tested
MCF-730Isopropyl derivative
HeLa25Isopropyl derivative

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation .

Enzyme Inhibition

Isopropyl 2-ethyl derivatives have also been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, some studies indicate that these compounds can inhibit protoporphyrinogen oxidase (EC 1.3.3.4), which is critical in heme biosynthesis. This inhibition could have therapeutic implications in conditions related to heme metabolism .

Case Studies

Case Study 1: Antimicrobial Efficacy
A comprehensive study published in MDPI evaluated the antimicrobial efficacy of several pyrido[2,3-d]pyrimidine derivatives. The results indicated that the tested isopropyl derivatives displayed MIC values ranging from 10 to 100 µg/mL against common pathogens.

Case Study 2: Anticancer Activity
In a clinical trial setting, isopropyl derivatives were tested against various cancer cell lines, demonstrating IC50 values indicative of their effectiveness in inhibiting cancer cell growth. These findings highlight the potential for developing new anticancer agents based on this compound's structure .

Mechanism of Action

The mechanism of action of isopropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Position 2 Position 5 Position 6 Position 7 Key Modifications Reference
Target compound Ethyl Phenyl Isopropyl ester Methyl Bulky ester, unmodified phenyl -
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate H 4-Bromophenyl Ethyl ester Methyl Bromine enhances electronic effects
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide H 4-Methoxyphenyl Phenylamide Methyl Amide substitution at position 6
Ethyl 5-(4-isopropylphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[...] H 4-Isopropylphenyl Ethyl ester Methyl Benzylidene group at position 2
Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-... Ethyl 3,4-Dimethoxyphenyl Methyl ester Methyl Methoxy groups enhance polarity

Key Observations :

Amide derivatives (e.g., carboxamide) exhibit altered hydrogen-bonding capacity .

Position 5 Aromaticity : Bromophenyl (electron-withdrawing) vs. methoxyphenyl (electron-donating) substituents influence electronic density and reactivity .

Position 2 Functionalization : Benzylidene groups (e.g., 2-methoxybenzylidene) introduce π-conjugation, affecting UV-Vis spectra and bioactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight LogP* Solubility (mg/mL) Melting Point (°C) Reference
Target compound 424.52 3.8 <0.1 (Water) 180–182† -
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 437.33 4.2 <0.1 (Water) 195–197
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 447.50 3.5 0.3 (DMSO) 210–212
Ethyl 2-(2-furylmethylene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[...] 424.47 2.9 0.5 (Ethanol) 175–177

*Predicted using XLogP3.
†Estimated based on analogs .

Key Observations :

Lipophilicity : Bromophenyl derivatives (LogP ~4.2) are more lipophilic than methoxyphenyl analogs (LogP ~3.5), impacting membrane permeability .

Solubility : Amide derivatives (e.g., carboxamide) show improved DMSO solubility compared to esters .

Pharmacological Activity

Key Observations :

  • Substituent-Bioactivity Relationships :
    • Bromophenyl groups enhance DNA-binding activity via halogen interactions .
    • Benzylidene moieties (e.g., acetoxybenzylidene) improve anti-inflammatory activity by targeting COX-2 .
    • Methoxy groups at position 5 increase kinase inhibition potency due to hydrogen bonding with EGFR .

Crystallographic and Conformational Analysis

  • Ring Puckering : The thiazolo[3,2-a]pyrimidine core in analogs adopts a flattened boat conformation, with C5 deviations of 0.224 Å from the mean plane .
  • Intermolecular Interactions :
    • Hydrogen Bonding : Carboxylate esters form C–H···O bonds, stabilizing crystal packing .
    • π-Halogen Interactions : Bromophenyl derivatives exhibit Br···π contacts (3.4–3.6 Å), influencing solid-state arrangement .

Biological Activity

Isopropyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and as an antimicrobial agent. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the thiazolo-pyrimidine core followed by esterification to yield the final product. For example, a recent study synthesized a series of thieno[2,3-d]pyrimidine derivatives that showed promising biological activity against various cancer cell lines .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiazolo-pyrimidine derivatives, including isopropyl 2-ethyl-7-methyl-3-oxo compounds. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that derivatives of thiazolo-pyrimidines significantly inhibited the growth of MDA-MB-231 (triple-negative breast cancer) cells with IC50 values ranging from 27.6 μM to 43 μM .
CompoundCell LineIC50 (μM)
VIIMDA-MB-23127.6
VIIIA54943

Antimicrobial Activity

In addition to anticancer properties, thiazolo-pyrimidine derivatives have also been investigated for their antimicrobial potential. Studies indicate that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationships (SAR)

The biological activity of isopropyl 2-ethyl-7-methyl-3-oxo compounds can be correlated with their structural features:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (e.g., halogens) on the phenyl ring has been associated with enhanced cytotoxicity.
  • Alkyl Substituents : Variations in alkyl groups attached to the nitrogen atoms can influence solubility and permeability, impacting overall bioactivity.

Study 1: Anticancer Efficacy

A comprehensive study synthesized several thiazolo-pyrimidine derivatives and evaluated their efficacy against breast cancer cell lines. The results indicated that specific substitutions on the thiazolo ring significantly increased cytotoxicity compared to unsubstituted analogs .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of isopropyl thiazolo-pyrimidines against Gram-positive and Gram-negative bacteria. The findings revealed notable inhibition zones in bacterial cultures treated with these compounds, suggesting their potential as new antimicrobial agents .

Q & A

Q. What synthetic strategies are commonly employed to prepare thiazolo[3,2-a]pyrimidine derivatives like the target compound?

Methodological Answer: The synthesis typically involves multi-step reactions starting with condensation of 2-aminothiazoles with β-keto esters or malononitrile derivatives. For example, analogs with benzylidene substituents at the 2-position (e.g., ethyl 2-(2-fluorobenzylidene) derivatives) are synthesized via Knoevenagel condensation between a thiazolopyrimidine precursor and substituted benzaldehydes under acidic or basic conditions . The 6-carboxylate group is often introduced via esterification of a preformed carboxylic acid intermediate. Reaction optimization (e.g., solvent choice, temperature, catalysts like piperidine) is critical to improve yields and regioselectivity .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves mounting a suitable crystal on a diffractometer (e.g., Mo/Kα radiation, λ = 0.71073 Å) and solving the structure using direct methods in programs like SHELXS. Refinement is performed with SHELXL, which employs least-squares minimization to optimize atomic coordinates, displacement parameters, and hydrogen bonding networks . Key parameters include bond lengths (e.g., C–S = 1.73–1.77 Å), angles (e.g., N–C–S ≈ 120°), and torsion angles to confirm planarity of the thiazolopyrimidine core .

Q. What substituent modifications are commonly explored at the 2-, 5-, and 7-positions of the thiazolopyrimidine scaffold?

Methodological Answer:

  • 2-position : Benzylidene groups with electron-withdrawing (e.g., 2,4-dichloro) or donating (e.g., 3,4-dimethoxy) substituents are introduced to modulate electronic properties and intermolecular interactions .
  • 5-position : Aryl groups (e.g., phenyl, 4-fluorophenyl) are prioritized to enhance π-π stacking in crystal packing .
  • 7-position : Methyl groups are retained for steric stabilization, while bulkier substituents (e.g., ethyl) may disrupt planarity .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved for structurally similar analogs?

Methodological Answer: Discrepancies often arise from differences in intermolecular forces (e.g., hydrogen bonding, van der Waals interactions). For example, in ethyl 2-(2,4,6-trimethoxybenzylidene) derivatives, C–O bond lengths vary by ±0.02 Å depending on methoxy group orientation and packing effects . To resolve these, researchers should:

  • Compare thermal displacement parameters (Ueq) to identify dynamic disorder.
  • Perform Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H···O interactions) influencing geometry .
  • Validate findings against density functional theory (DFT) calculations to distinguish intrinsic vs. environmental effects .

Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity in this compound class?

Methodological Answer: SAR studies focus on systematic substitution at key positions:

  • 2-position : Fluorine or chlorine atoms enhance electrophilicity, improving binding to target proteins (e.g., kinases). Methoxy groups increase solubility but reduce membrane permeability .
  • 5-position : Bulky substituents (e.g., 4-isopropylphenyl) improve hydrophobic interactions in enzyme pockets, as shown in analogs with IC50 values < 1 μM .
  • 6-carboxylate : Ester-to-amide conversion (e.g., N-pyridin-3-yl carboxamide) enhances hydrogen bonding with biological targets .

Q. How do hydrogen bonding patterns influence crystal packing and stability?

Methodological Answer: Hydrogen bonds (e.g., N–H···O, C–H···O) govern supramolecular assembly. In ethyl 2-(2-acetoxybenzylidene) derivatives, the acetoxy group forms C–H···O interactions (d = 2.85 Å, θ = 145°) with adjacent pyrimidine rings, creating a 2D network . Graph set analysis (e.g., R2<sup>2</sup>(8) motifs) is used to classify these interactions and predict melting points or solubility .

Q. What computational methods are employed to predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV indicate stability) .
  • Molecular Electrostatic Potential (MEP) : Identify electrophilic regions (e.g., carbonyl groups) prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation behavior .

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